(3S)-N-(Propan-2-yl)piperidine-3-carboxamide
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Overview
Description
(3S)-N-(Propan-2-yl)piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides It is characterized by the presence of a piperidine ring substituted with a propan-2-yl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-N-(Propan-2-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide or isopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Carboxamide Formation: The carboxamide functional group can be introduced by reacting the piperidine derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(3S)-N-(Propan-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the carboxamide group, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted piperidine or carboxamide derivatives with various functional groups.
Scientific Research Applications
(3S)-N-(Propan-2-yl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including analgesic, anti-inflammatory, or neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3S)-N-(Propan-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S)-N-(Propan-2-yl)piperidine-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
(3S)-N-(Propan-2-yl)piperidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
(3S)-N-(Propan-2-yl)piperidine-3-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboxamide group.
Uniqueness
(3S)-N-(Propan-2-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group provides stability and potential for hydrogen bonding, while the propan-2-yl group offers steric hindrance and hydrophobic interactions.
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S)-N-propan-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)11-9(12)8-4-3-5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1 |
InChI Key |
MQGOGOIJRYXDQI-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)NC(=O)[C@H]1CCCNC1 |
Canonical SMILES |
CC(C)NC(=O)C1CCCNC1 |
Origin of Product |
United States |
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